

Structure-Activity Relationship of 6-Methoxypyridazine-3-carboxylic Acid Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: **6-Methoxypyridazine-3-carboxylic acid**

Cat. No.: **B1315001**

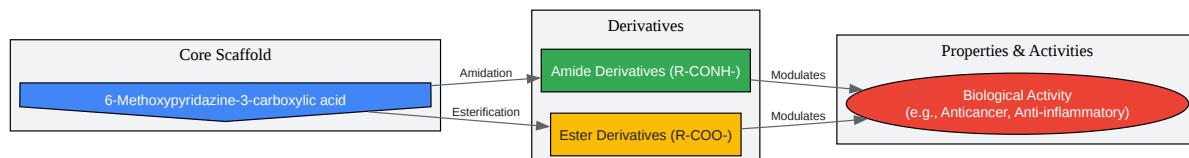
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For Researchers, Scientists, and Drug Development Professionals

The pyridazine scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.^[1] This guide focuses on the structure-activity relationships (SAR) of derivatives of **6-methoxypyridazine-3-carboxylic acid**, a key building block for the synthesis of more complex and potentially therapeutic molecules.^[1] By exploring the impact of chemical modifications to the core structure, researchers can better design and optimize novel drug candidates.

Core Structure and Points of Derivatization

The foundational structure consists of a pyridazine ring substituted with a methoxy group at the 6-position and a carboxylic acid at the 3-position. The primary points for derivatization are the carboxylic acid group, which can be converted into esters or amides, and potentially the pyridazine ring itself through aromatic substitution. The methoxy group at the 6-position is noted to significantly influence the electronic distribution within the pyridazine ring system.^[1]

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Caption: General derivatization strategy for **6-methoxypyridazine-3-carboxylic acid**.

Comparative Biological Activity

While specific SAR studies providing quantitative data for a series of **6-methoxypyridazine-3-carboxylic acid** derivatives are not readily available in the public domain, the broader class of pyridazine and carboxamide derivatives has been extensively studied. The following table summarizes the anticancer activity of a series of N-substituted indole-2-carboxamides, which, while structurally different, provides insight into how modifications of a carboxamide group can influence biological activity against various cancer cell lines.[\[1\]](#)

Table 1: In Vitro Anticancer Activity of Indole Carboxamide Derivatives

Compound	HCT-116 IC ₅₀ (μM)	MCF-7 IC ₅₀ (μM)	K-562 IC ₅₀ (μM)
4	20.3	43.1	55.4
5	15.7	33.5	42.8
6	25.1	80.8	84.6
7	10.2	21.7	27.8
8	32.0	68.2	77.3
9	8.9	19.0	24.3
10	5.6	12.0	15.3
11	18.5	39.4	50.4
12	0.22	0.33	1.2
13	12.4	26.4	33.8
14	4.7	7.16	9.8
15	28.9	61.6	70.1
16	3.4	10.1	13.2

Data extracted from a study on N-substituted indole-2-carboxamides, intended to illustrate general SAR principles for carboxamide derivatives.[\[1\]](#)

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and extension of SAR studies. Below are generalized procedures for the synthesis of the core molecule and a common biological assay.

Synthesis of 6-Methoxypyridazine-3-carboxylic Acid

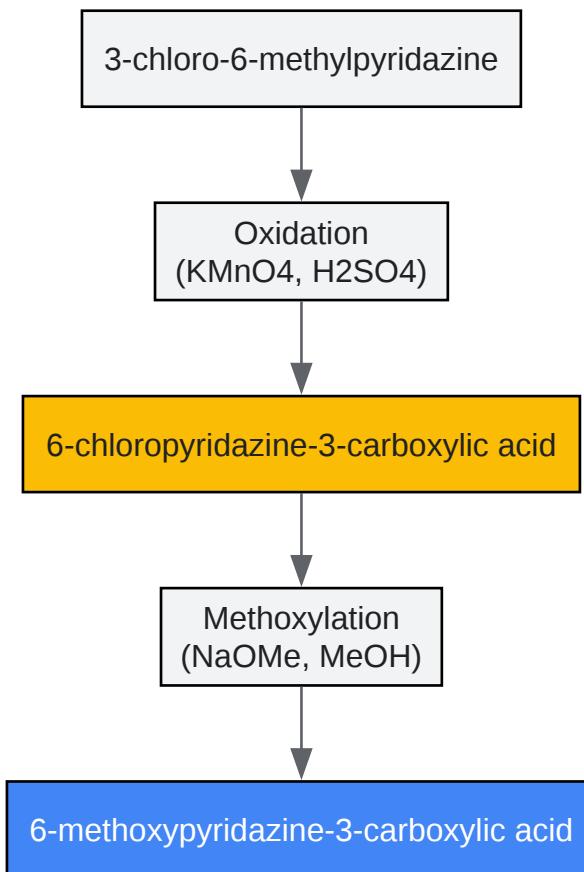
A common synthetic route involves the oxidation of a methyl group to a carboxylic acid, followed by a nucleophilic substitution to introduce the methoxy group.[\[2\]](#)

Step 1: Synthesis of 6-Chloropyridazine-3-carboxylic Acid

- Add 3-chloro-6-methylpyridazine (0.06 mol) to 60 mL of 50% sulfuric acid in an ice bath.
- While stirring, gradually add potassium permanganate (0.24 mol).
- Heat the reaction mixture to 80°C for 2 hours.
- After cooling, dilute the mixture with 200 mL of ice water and filter.
- Extract the filtrate with ethyl acetate (4 x 100 mL).
- Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
- Recrystallize the residue from methanol to obtain 6-chloropyridazine-3-carboxylic acid.

Step 2: Synthesis of **6-Methoxypyridazine-3-carboxylic Acid**

- To a solution of 6-chloropyridazine-3-carboxylic acid (0.02 mol) in 50 mL of anhydrous methanol, add sodium methoxide (0.04 mol).
- Reflux the reaction mixture for 6 hours.
- Remove the excess solvent under reduced pressure.
- Add 10 mL of ice water and adjust the pH to 3-4 with concentrated hydrochloric acid.
- Allow the solution to stand overnight, then filter the precipitate.
- Recrystallize the filter cake with water to yield **6-methoxypyridazine-3-carboxylic acid**.



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Caption: Synthetic workflow for **6-methoxypyridazine-3-carboxylic acid**.

In Vitro Anticancer Activity Assay (MTT Assay)

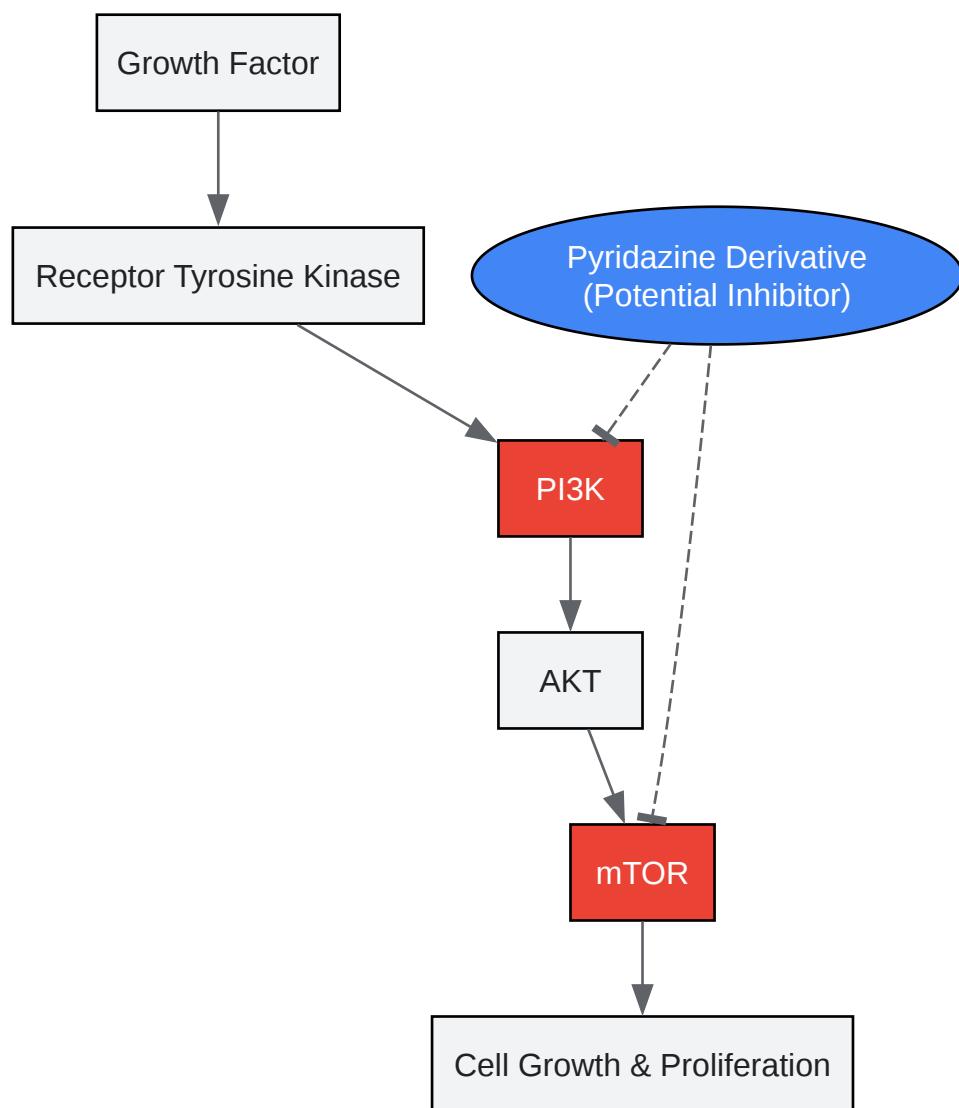
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[1]

- Seed human cancer cell lines (e.g., HCT-116, MCF-7, K-562) in 96-well plates at a density of 5×10^3 cells per well and incubate for 24 hours.
- Treat the cells with various concentrations of the synthesized carboxamide derivatives for 72 hours.
- After the incubation period, add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

- Remove the medium containing MTT and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the 50% inhibitory concentration (IC_{50}) from the dose-response curves.

Signaling Pathways

While specific signaling pathway modulation by **6-methoxypyridazine-3-carboxylic acid** derivatives is not well-documented, related carboxamide compounds have been investigated as inhibitors of various kinases involved in cancer progression.[\[3\]](#)[\[4\]](#) For instance, many kinase inhibitors target the ATP-binding pocket, and molecular docking studies can help predict the binding affinity and interactions of novel compounds with these targets.[\[1\]](#)



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Caption: Potential inhibition of the PI3K/AKT/mTOR signaling pathway.

Conclusion

The **6-methoxypyridazine-3-carboxylic acid** scaffold holds promise for the development of novel therapeutic agents. Further research is needed to synthesize and evaluate a focused library of its amide and ester derivatives to establish a clear and quantitative structure-activity relationship. Such studies, coupled with detailed mechanistic investigations, will be crucial in unlocking the full therapeutic potential of this chemical class.

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